5-Bromo-2'-chloro-2,3'-bipyridine
Description
The Foundational Significance of Bipyridine Chemical Scaffolds
Bipyridine scaffolds are cornerstone ligands in coordination chemistry. Their ability to act as bidentate chelating agents, binding to a single metal center through two nitrogen atoms, forms stable and well-defined metal complexes. wikipedia.orgwikipedia.org This property has been fundamental to the development of numerous catalysts and functional materials. nih.govresearchgate.net The 2,2'-bipyridine (B1663995) isomer, in particular, has been extensively used due to its robust redox stability and the relative ease with which it can be functionalized. researchgate.net Bipyridine-metal complexes are central to applications ranging from colorimetric analysis, such as the use of [Fe(bipy)3]2+ for iron detection, to the development of luminophores like [Ru(bipy)3]2+. wikipedia.org Furthermore, these scaffolds are not just limited to coordination chemistry; they are also crucial building blocks in supramolecular chemistry and in the synthesis of complex organic molecules with potential therapeutic applications. nih.govnih.govnih.gov
Structural Framework of 2,3'-Bipyridine (B14897) Derivatives with Halogen Substituents
The 2,3'-bipyridine isomer presents a different structural geometry compared to the more common 2,2'-bipyridine. The nitrogen atoms are in a different relative position, which influences how they coordinate to metal centers and participate in intermolecular interactions. The introduction of halogen substituents, such as bromine and chlorine, onto this framework further modifies its characteristics.
In the case of 5-Bromo-2'-chloro-2,3'-bipyridine , the bromine atom at the 5-position and the chlorine atom at the 2'-position significantly impact the electron density of the two pyridine (B92270) rings. Both halogens are electron-withdrawing groups, which can influence the reactivity of the molecule, particularly in reactions like metal-catalyzed cross-coupling. mdpi.com The presence of these halogens provides specific sites for further chemical modification. For instance, the carbon-bromine and carbon-chlorine bonds can be selectively targeted in reactions like Suzuki, Stille, or Negishi couplings to build more complex molecular architectures. mdpi.com The selective reactivity of different halogenated positions is a key area of study, allowing for controlled, stepwise synthesis of complex molecules. acs.org
Current Trajectories and Academic Relevance of Halogenated Bipyridine Research
Current research into halogenated bipyridines is vibrant and multifaceted. A primary focus is their use as versatile intermediates in organic synthesis. The strategic placement of halogens allows for selective cross-coupling reactions, enabling the construction of elaborate molecules that would be difficult to synthesize otherwise. mdpi.comacs.org For example, palladium-catalyzed reactions are frequently employed to couple halogenated pyridines with various partners, including boronic acids (Suzuki coupling) and organotin compounds (Stille coupling). mdpi.com
In the realm of materials science, halogenated bipyridines are precursors to ligands for photofunctional transition metal complexes. rsc.org The electronic properties imparted by the halogens can tune the photophysical and electrochemical characteristics of the resulting metal complexes, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. rsc.orgmdpi.comnih.gov The ability of halogen substituents to influence the effective nuclear charge of a coordinated metal center can directly impact catalytic activity, for instance, in nickel-catalyzed cross-coupling reactions where it can control reactivity towards challenging carbon-chlorine bonds. nih.govnih.govacs.org
Furthermore, the study of halogen bonding itself, where a halogen atom acts as an electrophilic center, is a growing field. Halogenated bipyridines serve as excellent models for investigating these non-covalent interactions, which are increasingly recognized for their importance in crystal engineering and the design of supramolecular assemblies. acs.org The development of efficient synthetic routes to access these halogenated building blocks remains an active and important area of academic and industrial research. acs.org
Interactive Data Tables
Below are tables summarizing key information for compounds related to the synthesis and structure of this compound.
Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
942205-99-4 |
|---|---|
Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI Key |
IDLUBXMKPAIZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Chloro 2,3 Bipyridine and Analogous Halogenated Bipyridines
Nucleophilic Substitution Reactivity at Halogenated Pyridine (B92270) Rings
Halogenated pyridines are susceptible to nucleophilic substitution reactions, where a nucleophile replaces the halogen atom. quimicaorganica.org The reactivity of the halogenated pyridine ring is significantly influenced by the position of the halogen and the presence of electron-withdrawing or electron-donating groups. In general, halogens at the 2- and 4-positions of the pyridine ring are more reactive towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. quimicaorganica.org
The reaction proceeds through an addition-elimination mechanism, also known as the SNAr mechanism. wikipedia.org In this process, the nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the leaving group (the halide ion) is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the ring enhances the rate of nucleophilic aromatic substitution by further stabilizing the anionic intermediate. wikipedia.org
In the context of 5-Bromo-2'-chloro-2,3'-bipyridine, both the bromine and chlorine atoms are potential sites for nucleophilic attack. The relative reactivity of these two halogens depends on several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects within the molecule. Research has shown that in some cases, selective substitution of one halogen over the other can be achieved. For instance, in a related compound, 5-bromo-2-chloropyridine (B1630664), the chlorine atom can be selectively displaced by amines in a palladium-catalyzed amination, or it can undergo a halogen-exchange reaction with potassium fluoride (B91410) to yield 5-bromo-2-fluoropyridine. sigmaaldrich.com This suggests that the chlorine at the 2'-position of this compound might be more susceptible to nucleophilic attack than the bromine at the 5-position under certain conditions.
Recent advancements have also explored the use of trimethylammonium groups as effective leaving groups in nucleophilic aromatic substitution reactions on bipyridines, offering a milder and more efficient alternative to traditional halogen displacements. nih.gov These methods have been successfully applied to a range of C-O, C-S, and C-F bond-forming reactions. nih.gov
Mechanistic Elucidation of Cross-Coupling Reactions Involving Halogenated Bipyridines
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the functionalization of halogenated bipyridines. The most common of these is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmt.com
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, involves a catalytic cycle consisting of three key steps: nih.govnih.govacs.org
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-bipyridine, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The nature and position of the halogen on the bipyridine ring can influence the rate and efficiency of the cross-coupling reaction. Generally, the reactivity of the halogens follows the order I > Br > Cl. nih.gov This trend is related to the bond dissociation energies of the carbon-halogen bonds.
In the case of this compound, the presence of two different halogens offers the potential for selective or sequential cross-coupling reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to selectively react at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent functionalization. For example, 5-bromo-2-chloropyridine has been shown to undergo Suzuki coupling at the bromine position with 2,5-dimethoxyphenylboronic acid. sigmaaldrich.com
Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, particularly for the activation of less reactive C-Cl bonds. acs.org Mechanistic studies suggest that some nickel-catalyzed reactions may proceed through radical pathways, which distinguishes them from the more common Pd-catalyzed mechanisms. nih.gov
Radical Pathways in Functionalization Reactions of Halogenated Bipyridines
While many functionalization reactions of halogenated bipyridines proceed through ionic mechanisms, radical pathways offer alternative and often complementary reactivity. nih.gov Radical reactions can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metal catalysis. acs.org
One notable example is the radical-mediated C-H functionalization of pyridazines, which are structurally related to bipyridines. nih.gov In these reactions, a radical is generated and then adds to the electron-deficient heterocyclic ring. This approach has been used to introduce alkoxy groups onto a dichloropyridazine core. nih.gov
In the context of halogenated bipyridines, radical pathways can be involved in certain cross-coupling reactions, particularly those catalyzed by nickel. nih.gov These reactions are proposed to proceed via a radical-chain process, which can be advantageous for coupling partners that are sensitive to traditional organometallic reagents. nih.gov
Furthermore, direct C-H functionalization of pyridines and related azaarenes can occur through radical mechanisms, allowing for the introduction of various functional groups without the need for pre-installed halogens. nih.govrsc.org These methods often rely on the generation of a radical species that can attack the pyridine ring, leading to the formation of a new C-C or C-X bond.
A plausible mechanism for a radical halogenation reaction involves the initial generation of a halogen radical, which then adds to the pyridine ring to form a radical intermediate. Subsequent oxidation and deprotonation lead to the final halogenated product. nih.gov
Electrochemical Behavior and Redox Properties of Halogenated Bipyridines
The electrochemical properties of halogenated bipyridines are of interest for their potential applications in areas such as electrocatalysis and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these compounds.
The reduction and oxidation potentials of bipyridine complexes are influenced by the nature of the substituents on the bipyridine ligands. In general, electron-withdrawing groups, such as halogens, make the reduction of the bipyridine ligand more facile (occur at less negative potentials) and the oxidation of a metal center in a complex more difficult (occur at more positive potentials).
Studies on ruthenium and osmium complexes with bipyridine ligands have shown that the reduction processes are typically ligand-based, involving the addition of electrons to the π* orbitals of the bipyridine ligands. monash.edu The presence of different substituents on the bipyridine rings allows for the systematic tuning of these reduction potentials. monash.edu
Electrochemical methods can also be employed to drive chemical reactions. For example, electrochemical oxidation has been used for the clean halogenation of various heterocycles, including imidazopyridines. nih.gov In this process, a halide salt is oxidized at the anode to generate a reactive halogenating species, which then reacts with the substrate. This method avoids the use of harsh chemical oxidants. nih.gov
The electrochemical behavior of nickel-bipyridine complexes has also been investigated in the context of electrocatalytic hydrogenation of aldehydes. researchgate.net These studies provide insights into the inner-sphere electron transfer mechanisms and the role of the bipyridine ligand in stabilizing different oxidation states of the nickel center. researchgate.net Recent work has also explored the photochemical generation of Ni(I)-bipyridine halide complexes and their reactivity in oxidative addition reactions, revealing that the electronic properties of the bipyridine ligand play a crucial role in determining the reaction pathway. nih.gov
Coordination Chemistry of 5 Bromo 2 Chloro 2,3 Bipyridine and Its Derived Metal Complexes
Synthesis and Characterization of Metal Complexes with Halogenated Bipyridine Ligands
The synthesis of metal complexes featuring halogenated bipyridine ligands like 5-Bromo-2'-chloro-2,3'-bipyridine generally involves the reaction between the ligand and a suitable metal salt precursor in an appropriate solvent. The conditions of the reaction, including temperature and duration, are critical for achieving high-purity crystalline products. For example, reacting this compound with a ruthenium(II) source can yield heteroleptic complexes. nih.gov
A comprehensive suite of analytical techniques is employed to rigorously characterize these newly synthesized complexes:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are instrumental in confirming the successful coordination of the ligand to the metal center by observing shifts in the resonance of the bipyridine's protons and carbons. nih.gov
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to verify the molecular weight and composition of the complex. nih.gov
X-ray Crystallography : This technique provides definitive structural information, including bond lengths, bond angles, and the precise geometry of coordination around the metal ion, which is crucial for understanding the steric impact of the halogen substituents. nih.govmdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy helps to confirm the coordination of the bipyridine ligand by identifying characteristic vibrational bands, such as the C=N stretching frequency. nih.govmdpi.com
Elemental Analysis : This method determines the elemental composition (C, H, N) of the complex, which is then compared to theoretical values to confirm the compound's purity. rsc.org
Table 1: Spectroscopic and Analytical Data for a Representative Halogenated Bipyridine Metal Complex
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | Downfield shift of aromatic protons | Coordination to metal center |
| ESI-MS | Peak corresponding to [M-anion]⁺ | Confirmation of molecular ion |
| IR Spectroscopy | Shift in ν(C=N) band to higher frequency | Ligand coordination |
| Elemental Analysis | C, H, N values within ±0.4% of calculated values | High purity of the complex |
Ligand Field Theory and Electronic Structure within Bipyridine Metal Complexes
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic properties of transition metal complexes. wikipedia.orglibretexts.org Bipyridine ligands act as π-acceptors, accepting electron density from the metal's d-orbitals into their π* orbitals, which causes a splitting of the metal's d-orbitals into different energy levels. wikipedia.org
The presence of halogen substituents, as in this compound, significantly influences the electronic structure:
Inductive Effects : The electron-withdrawing nature of bromine and chlorine atoms reduces the electron density on the bipyridine ring, thereby lowering the energy of the ligand's π* orbitals.
Metal-to-Ligand Charge Transfer (MLCT) Transitions : The energy of MLCT transitions, which are often responsible for the vibrant colors of bipyridine complexes, is directly related to the energy of the π* orbitals. wikipedia.org The electron-withdrawing halogens typically cause a red-shift in the MLCT absorption bands.
UV-Visible absorption and emission spectroscopy are primary tools for investigating these electronic properties. The absorption spectra reveal the energies of electronic transitions, while emission spectra provide insights into the excited-state behavior of the complexes.
Stereochemical Aspects and Chirality in Metal-Bipyridine Coordination Compounds
The coordination of three bidentate ligands like bipyridines to an octahedral metal center generates a chiral complex, which can exist as a pair of non-superimposable mirror images known as Δ (delta) and Λ (lambda) enantiomers. wikipedia.orgnih.gov This "propeller" chirality is a fundamental aspect of the stereochemistry of these compounds. nih.gov
The use of unsymmetrically substituted bipyridines, such as this compound, can introduce additional chiral elements, potentially leading to the formation of diastereomers upon coordination to a metal center. mdpi.comacs.org The separation and characterization of these stereoisomers are crucial, as their distinct three-dimensional arrangements can lead to different interactions with other chiral molecules, a particularly important consideration in biological contexts. e-bookshelf.de
Molecular Interactions of Bipyridine Metal Complexes with Biological Macromolecules
The interaction of metal-bipyridine complexes with biological macromolecules like DNA and proteins is a field of significant research interest. nih.govnih.govrsc.org These interactions are governed by a variety of non-covalent forces, including electrostatic interactions, groove binding, and intercalation. nih.govrsc.orgnih.gov
For DNA, several binding modes are recognized:
Intercalation : The planar aromatic bipyridine ligand inserts between the DNA base pairs. nih.gov
Groove Binding : The complex binds within the major or minor grooves of the DNA helix. nih.gov
Electrostatic Interactions : Positively charged complexes can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govlew.ro
The halogen substituents on the bipyridine ligand can modulate these interactions. The increased lipophilicity imparted by the halogens may enhance the affinity of the complex for the hydrophobic regions of DNA or protein binding pockets. Furthermore, the specific placement of the halogens can confer selectivity for particular binding sites.
Table 2: DNA Binding Modes of Bipyridine Metal Complexes
| Binding Mode | Description | Driving Forces |
|---|---|---|
| Intercalation | Insertion of planar ligand between base pairs | π-π stacking, hydrophobic interactions |
| Groove Binding | Binding to the major or minor groove | van der Waals forces, hydrogen bonding |
| Electrostatic | Interaction with the phosphate backbone | Coulombic attraction |
Design and Formation of Supramolecular Architectures Incorporating Halogenated Bipyridine-Metal Moieties
Halogenated bipyridine-metal complexes are valuable building blocks for constructing supramolecular assemblies due to the directional nature of halogen bonding. acs.orgacs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.orgacs.org
In complexes of this compound, both the bromine and chlorine atoms can act as halogen bond donors. These interactions can guide the self-assembly of the metal complexes into diverse and predictable structures, such as one-dimensional chains, two-dimensional networks, or even complex three-dimensional frameworks. researchgate.netrsc.org The resulting supramolecular architectures can possess unique properties, such as porosity, which may be harnessed for applications in areas like catalysis or materials science. The deliberate use of these weak interactions is a key strategy in the field of crystal engineering for the rational design of new functional materials. acs.org
Catalytic Applications of 5 Bromo 2 Chloro 2,3 Bipyridine Derived Complexes
Transition Metal Catalysis Mediated by Halogenated Bipyridine Ligands
The introduction of halogen atoms onto the bipyridine framework significantly influences the electronic properties of the ligand, which in turn affects the catalytic activity of the corresponding transition metal complexes. researchgate.net The electron-withdrawing nature of bromine and chlorine atoms in 5-Bromo-2'-chloro-2,3'-bipyridine is expected to modulate the electron density at the metal center, thereby impacting the key steps of catalytic cycles such as oxidative addition and reductive elimination.
Halogenated bipyridines are frequently employed as ancillary ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Negishi Coupling: The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.org This method is known for its high functional group tolerance and reactivity. orgsyn.org Bipyridine ligands are effective in stabilizing the palladium catalyst in these reactions. The chemoselectivity of Negishi coupling allows for reactions at more reactive halide positions, a feature that could be relevant for the selective functionalization of this compound. orgsyn.org
Stille Coupling: The Stille reaction utilizes organotin reagents and is another powerful tool for C-C bond formation. wikipedia.org The synthesis of various bipyridine derivatives has been achieved through Stille coupling, demonstrating the compatibility of this reaction with halogenated pyridines. acs.org For example, 5-bromo-2,2'-bipyridine (B93308) has been successfully used as a substrate in Stille coupling reactions to generate more complex bipyridine structures. acs.orgharvard.edu
A hypothetical example of a Suzuki coupling reaction that could be facilitated by a palladium complex of this compound is presented below:
| Reactant A | Reactant B | Catalyst System | Product |
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂ / this compound | Biaryl |
This table is illustrative and based on the general principles of Suzuki coupling with related bipyridine ligands.
While direct evidence for the use of this compound complexes in conjugate addition reactions is not documented, copper-bipyridine complexes are known to catalyze the 1,4-addition of nucleophiles to α,β-unsaturated compounds. The electronic modifications from the halogen atoms could influence the Lewis acidity of the metal center, potentially impacting the rate and selectivity of such reactions.
Halogenation: Catalytic halogenation reactions are crucial for the synthesis of many functional molecules. While Lewis acids are typically used to activate halogens, libretexts.org transition metal complexes can also play a role. There is potential for complexes of this compound to be investigated in this area, although specific examples are currently lacking.
Trifluoromethylation: The introduction of a trifluoromethyl group can significantly alter the properties of organic molecules, making catalytic trifluoromethylation a valuable transformation. beilstein-journals.org Copper and palladium complexes bearing bipyridyl ligands have been successfully employed for the trifluoromethylation of aryl halides. beilstein-journals.org The electron-withdrawing character of this compound could be beneficial in stabilizing the high-valent metal intermediates often proposed in these catalytic cycles. Research has shown that bipyridyl ligands can facilitate the copper-catalyzed trifluoromethylation of iodoarenes. beilstein-journals.org
Organocatalysis Utilizing Chiral Halogenated Bipyridines
Chiral bipyridines and their derivatives have emerged as powerful organocatalysts for a variety of enantioselective transformations. acs.orgnih.gov These catalysts often operate through the formation of chiral Brønsted acids or bases. While specific chiral derivatives of this compound in organocatalysis are not reported, the synthesis of chiral bipyridine ligands from precursors like 5-bromo-2,2'-bipyridine has been documented. acs.org These chiral ligands have been applied in enantioselective reactions, suggesting a potential avenue for the development of chiral catalysts based on the this compound scaffold. For example, chiral bipyridine N-monoxides have been used as organocatalysts in the enantioselective allylation of aldehydes. researchgate.net
Photocatalytic Systems Employing Halogenated Bipyridine Complexes
Bipyridine complexes of metals like ruthenium and iridium are well-known for their photophysical and photochemical properties, which are harnessed in photocatalysis. acs.org The ligands play a crucial role in absorbing light and facilitating electron transfer processes. While there is no specific research on the photocatalytic applications of this compound complexes, the extensive work on other bipyridine complexes suggests that its derivatives could be of interest. The halogen substituents would likely influence the absorption and emission properties of the resulting metal complexes, which could be tailored for specific photocatalytic applications.
Electrocatalytic Processes Facilitated by Bipyridine Derivatives
Bipyridine complexes are also prominent in the field of electrocatalysis, particularly for the reduction of CO₂. escholarship.orgescholarship.org The ligand framework can be systematically modified to tune the redox potentials and stability of the catalytic intermediates. Although no electrocatalytic studies involving this compound have been found, the principles established for other polypyridyl complexes indicate that it could serve as a ligand in the development of new electrocatalysts.
Biocatalytic Potential of Bipyridine-Incorporated Scaffolds
The integration of synthetic catalysts with biological macromolecules has given rise to the field of artificial metalloenzymes, a promising frontier in biocatalysis. researchgate.netpsu.edu These hybrid systems merge the diverse reactivity of transition metal catalysts with the high selectivity and efficiency of enzymes. psu.edunih.gov Bipyridine ligands are central to this endeavor, serving as versatile chelating agents for catalytically active metal ions, which are then anchored within a protein scaffold. researchgate.netsci-hub.stacs.org This strategic combination creates a unique catalytic environment where the protein's secondary coordination sphere can impose significant stereocontrol on the reactions occurring at the embedded metal center. psu.edu
While extensive research has been conducted on artificial metalloenzymes derived from various bipyridine analogues, such as those incorporating (2,2′-bipyridin-5-yl)alanine (BpyAla) or 5-bromomethyl-2,2'-bipyridine, specific biocatalytic applications utilizing scaffolds derived from This compound have not been documented in existing scientific literature. nih.govsci-hub.st However, the distinct structural and electronic features of this particular halogenated bipyridine provide a strong basis for postulating its potential in the design of novel biocatalysts.
The functional utility of a bipyridine ligand within a protein scaffold is defined by its electronic properties, which influence the redox potential of the coordinated metal ion, and its steric profile, which affects substrate accessibility and the enantioselectivity of the catalytic transformation. sci-hub.st The presence of halogen substituents, such as bromine and chlorine, on the bipyridine framework can profoundly modulate these characteristics.
Electronic and Steric Influence of Halogen Substituents
The bromine atom at the 5-position and the chlorine atom at the 2'-position of the 2,3'-bipyridine (B14897) core are electron-withdrawing groups. Their presence would decrease the electron density on the pyridine (B92270) rings, which in turn influences the electronic environment of the chelated metal center. This modification can be expected to:
Tune Redox Potentials: The electron-withdrawing nature of the halogens would render the coordinated metal center more electrophilic. This can raise the redox potential of the metal, potentially enabling oxidative catalytic cycles that are inaccessible to artificial metalloenzymes with electron-donating groups on the ligand.
Modulate Lewis Acidity: An increase in the electrophilicity of the metal center enhances its Lewis acidity. This could be advantageous for reactions that involve the activation of substrates through Lewis acid catalysis, such as in certain types of Friedel-Crafts or Diels-Alder reactions. sci-hub.st
From a steric perspective, the positioning of the substituents is critical. The chlorine atom at the 2'-position, adjacent to the nitrogen atom and the bond linking the two pyridine rings, could impose significant steric hindrance. This could influence:
Substrate Selectivity: The steric bulk could create a more defined and constrained active site pocket within the protein scaffold, potentially leading to higher substrate specificity.
Enantioselectivity: By restricting the possible orientations of substrate binding, the chloro substituent could enhance the enantioselectivity of the catalyzed reaction, a key goal in the development of artificial metalloenzymes. sci-hub.st
Hypothetical Biocatalytic Applications
Based on these properties, a hypothetical metalloenzyme incorporating a complex of this compound could be engineered for specific catalytic transformations. For instance, its integration into a robust protein scaffold, like Lactococcal multidrug resistance Regulator (LmrR) or a steroid carrier protein (SCP), could yield a catalyst for challenging asymmetric reactions. psu.edusci-hub.stacs.org The data from related copper-bipyridine artificial metalloenzymes in Friedel-Crafts alkylation reactions highlights the potential for achieving high enantiomeric excess and product yield through careful scaffold and ligand design.
Table 1: Performance of Copper-Bipyridine Artificial Metalloenzymes in Friedel-Crafts Alkylation
| Artificial Metalloenzyme | Ligand Incorporation Method | Yield (%) | Enantiomeric Ratio (e.r.) |
| SCP_Q111BpyAla-Cu | Unnatural Amino Acid | 42 | 20 : 80 |
| Cys-coupled Bpy SCP-Cu | Bioconjugation to Cysteine | <42 | Not Specified |
This table presents data from studies on related bipyridine scaffolds to illustrate the catalytic potential of this class of compounds. The data is derived from the copper-catalyzed Friedel-Crafts alkylation of 5-methoxy-1H-indole with an enone. sci-hub.st
Material Science Applications of 5 Bromo 2 Chloro 2,3 Bipyridine Scaffolds
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The 2,2'-bipyridine (B1663995) unit and its derivatives are fundamental building blocks in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netrsc.org These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks. The bipyridine ligand's function is often to act as an auxiliary or chelating agent that can direct the topology and dimensionality of the resulting framework. rsc.org For instance, by blocking certain coordination sites on the metal centers, bipyridine ligands can prevent the formation of dense 3D networks and instead promote the assembly of lower-dimensional structures like 1D chains. rsc.org
The 5-Bromo-2'-chloro-2,3'-bipyridine scaffold can be integrated into these structures, where the nitrogen atoms of the pyridine (B92270) rings coordinate to the metal centers. The presence and position of the bromo and chloro substituents significantly influence the electronic properties of the ligand, which in turn affects the stability and the photophysical properties of the resulting metal complex. Furthermore, these halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can provide an additional level of control over the supramolecular arrangement of the polymer chains or MOF networks.
| Framework Example | Metal Ion | Bipyridine Ligand Example | Primary Linker | Key Feature/Application | Reference |
| [Co2(btec)(bipy)2(DMF)] | Co(II) | 4,4′-bipyridine | 1,2,4,5-benzenetetracarboxylate (btec) | Porous structure with gas adsorption properties for N2 and H2. | rsc.org |
| UiO-67-bpydc-PdCl2 | Zr(IV), Pd(II) | 2,2'-bipyridine-5,5'-dicarboxylic acid | - | Robust framework with open bipyridine sites for post-synthetic metalation; catalytic activity in Suzuki-Miyaura coupling. | rsc.org |
| [Mn3(btdc)3(bpy)2] | Mn(II) | 2,2′-bipyridyl (bpy) | 2,2′-bithiophen-5,5′-dicarboxylate (btdc) | 3D framework with magnetic properties influenced by the bipyridine ligand. | mdpi.com |
| AsCM-102-Rh(I) | Co(II), Rh(I) | 4,4′-bipyridine | As(C6H4-4-CO2H)3 | Organoarsine-based MOF for hydroformylation catalysis. | acs.org |
Application in Advanced Functional Materials
Bipyridine-based scaffolds are integral to the development of advanced functional materials, particularly those with applications in optoelectronics. Organometallic complexes featuring bipyridine ligands, especially with metals like Ruthenium(I) or Iridium(III), often exhibit excellent photoluminescence and electrochemiluminescence. ossila.com These properties stem from efficient metal-to-ligand charge transfer (MLCT) transitions. ossila.com The this compound scaffold can be used to create such complexes, where the electronic nature of the bromo and chloro substituents would modulate the energy levels of the molecular orbitals, thereby tuning the emission color and efficiency of the material.
The bromine atom on the scaffold is particularly significant as it serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as the Suzuki or Stille reactions. ossila.comsigmaaldrich.com This allows for the covalent linking of the bipyridine core to other chromophores or electronically active groups, leading to the creation of larger, conjugated systems. These extended systems are desirable for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photosensitizers. ossila.com For example, 5,5'-Dibromo-2,2'-bipyridine (B102527), a related compound, is a common building block for these applications, highlighting the synthetic utility of the bromo-functionalization. ossila.com By extending the chromophore size, these ligands can also be employed as photosensors for detecting specific ions. ossila.com
Bipyridine Scaffolds in DNA-Based Materials and Nanostructures
The integration of metal complexes into biological macromolecules like DNA is a burgeoning field of materials science, aiming to create novel hybrid materials with programmable structures and functions. Bipyridine scaffolds are central to these efforts. A key methodology involves the site-specific incorporation of a bipyridine ligand into a DNA oligonucleotide. nih.gov This is often achieved by synthesizing a DNA strand modified with a functional group, such as a 2'-propargyl group, which can then undergo a "click" reaction with a bipyridine ligand equipped with a complementary azido (B1232118) group. nih.gov
This process creates a DNA duplex containing a precisely positioned metal-chelating bipyridine unit. This modified DNA can then serve as a versatile template to bind various metal ions. nih.gov The resulting metal-DNA complexes are typically thermally stable and their structures can be explored through molecular modeling and simulation. nih.gov A this compound scaffold, functionalized with an azide, could be used in this context. The halogen substituents would remain on the periphery of the DNA-ligand structure, offering potential sites for further orthogonal modifications or influencing the catalytic activity of the incorporated metal ion. These sophisticated metal-DNA hybrid materials hold promise for applications as novel organometallic catalysts, artificial enzymes for DNA cleavage (artificial ribonucleases), and targeted metal delivery systems. nih.gov
| DNA-Material Component | Function | Process | Potential Application | Reference |
| 2'-propargyl-modified DNA | Structural Scaffold | Oligonucleotide Synthesis | Template for ligand attachment | nih.gov |
| Azido-equipped bipyridine | Metal-Chelating Ligand | "Click" Reaction | Site-specific metal incorporation | nih.gov |
| Metal Ions (e.g., Cu2+, Ni2+) | Functional Center | Chelation by bipyridine | Catalysis, Metal Delivery | nih.gov |
| EDTA | Reagent | Metal Exchange | Creation of versatile templates | nih.gov |
Development of Scaffold-Based Materials for Biomedical Sensing Technologies
Scaffold-based materials are gaining prominence in biomedical sensing due to their high surface area and porous structures, which are ideal for immobilizing biorecognition elements and interacting with target analytes. nih.gov Bipyridine derivatives can be integrated into these sensing platforms as the signaling component. For instance, organoboron compounds derived from bipyridine can act as "turn-on" fluoride (B91410) sensors through modulation of their intraligand charge transfer emission. ossila.com
The this compound scaffold can be a precursor for such sensors. It can be incorporated into polymers or MOFs, creating a robust, high-surface-area material. The bipyridine unit within this scaffold can bind to a target analyte, leading to a detectable change in an optical or electrochemical signal. The combination of scaffold materials with other advanced materials can enhance the sensitivity and specificity of these biosensors, enabling the detection of biomolecules in complex environments like human serum. nih.gov For example, flower-like gold nanoparticle (AuNP) scaffolds have been used for the ultrasensitive detection of the drugs protamine and heparin. nih.gov Similarly, protein-based scaffolds are being engineered for broad-spectrum small-molecule sensing, including environmental pollutants and explosives. biorxiv.orgnih.gov A MOF constructed from this compound could potentially offer a stable and functional platform for developing similar advanced sensing technologies.
Chiral Bipyridine Scaffolds in Asymmetric Material Design
Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral 2,2'-bipyridine ligands are highly sought after for this purpose, as they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netrsc.org While this compound is not inherently chiral, it represents a key starting point for the synthesis of chiral ligands.
The design of chiral bipyridine ligands often involves two main strategies:
Attachment of Chiral Auxiliaries: Chiral groups, often derived from natural products like camphor (B46023) or pinene, can be covalently attached to the bipyridine framework. hawaii.edumdpi.com These auxiliaries create a rigid and well-defined chiral pocket around the metal center.
Creation of Atropisomerism: By introducing bulky substituents at positions adjacent to the bond connecting the two pyridine rings, free rotation can be hindered, leading to axially chiral, or atropisomeric, bipyridines. These ligands have proven effective in various asymmetric reactions. chemrxiv.org
The bromo and chloro substituents on the this compound scaffold can be synthetically replaced by chiral groups or by bulky groups designed to induce atropisomerism. The resulting chiral ligands can then be used to prepare homogeneous catalysts or incorporated into solid-state materials like MOFs or coordination polymers. These materials can function as highly efficient and recyclable heterogeneous catalysts for asymmetric transformations, such as Michael-type Friedel-Crafts alkylations, achieving excellent yields and high enantioselectivities (up to 99% ee). rsc.org The development of new classes of chiral bipyridine ligands remains a dynamic area of research, aiming to expand the scope and effectiveness of asymmetric catalysis. rsc.orgacs.org
| Asymmetric Reaction Type | Chiral Ligand Design Principle | Reported Performance | Reference |
| Michael-type Friedel–Crafts Alkylation | C2-symmetric bipyridine-tertiary amine-derived N,N′-dioxide | up to 92% yield, up to 99% ee | rsc.org |
| Ring-opening of cyclic diaryliodoniums | Atropochiral planar bipyridine ligands | High efficiency and stereoselectivity | chemrxiv.org |
| meta-Borylation of α,α-Diarylcarboxamides | Bipyridine with a chiral binaphthyl side arm | up to 99% ee | acs.org |
| Antibacterial Activity | Pinene-substituted bipyridine in Rhenium(I) complexes | High therapeutic indices (Ti > 10) | mdpi.com |
Theoretical and Computational Studies on 5 Bromo 2 Chloro 2,3 Bipyridine and Its Analogues
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. For 5-Bromo-2'-chloro-2,3'-bipyridine, DFT calculations can elucidate key properties that govern its chemical behavior.
DFT calculations, typically employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO). acs.org The distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
The introduction of bromine and chlorine atoms is expected to significantly influence the electronic properties of the bipyridine core. Both halogens are electronegative and will withdraw electron density from the pyridine (B92270) rings. This inductive effect can lower the energies of both the HOMO and LUMO. The specific positions of the bromo and chloro substituents on the 2,3'-bipyridine (B14897) framework will dictate the precise nature of these changes.
Furthermore, DFT can be used to calculate various reactivity descriptors based on the conceptual DFT framework. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. The Fukui function, another DFT-derived tool, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |
| Electrophilicity (ω) | 3.67 eV | Propensity to accept electrons. |
Note: The values in this table are illustrative and represent typical ranges for similar halogenated bipyridine compounds. Specific experimental or higher-level computational data for this compound are not currently available in the public domain.
Molecular Modeling and Simulation for Conformational and Interaction Analysis
Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics (MD), are essential for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.
Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, including the fluctuations in bond lengths, bond angles, and dihedral angles. These simulations can be performed in various environments, such as in a vacuum or in the presence of solvent molecules, to understand how the surroundings affect the conformational preferences of this compound.
The halogen atoms in this compound can participate in specific non-covalent interactions, such as halogen bonding. The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. These interactions can play a crucial role in the crystal packing of the compound and its recognition of biological targets.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis of this compound and its subsequent reactions, computational approaches can be used to elucidate reaction pathways, identify transition states, and calculate activation energies.
The synthesis of unsymmetrically substituted bipyridines often involves cross-coupling reactions, such as Suzuki or Stille couplings. mdpi.com DFT calculations can be used to model the catalytic cycle of these reactions, identifying the key intermediates and transition states. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined. This understanding can help in optimizing reaction conditions to improve yields and selectivity. For instance, in a Suzuki coupling, computations can model the oxidative addition, transmetalation, and reductive elimination steps.
Furthermore, computational studies can predict the regioselectivity of reactions. For example, in the functionalization of the this compound scaffold, calculations can determine which of the halogen atoms is more susceptible to substitution in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The calculated electrostatic potential map and local reactivity descriptors can indicate the more electrophilic carbon atom attached to a halogen, thus predicting the site of nucleophilic attack.
In Silico Prediction of Molecular Interactions with Biological Targets
The bipyridine scaffold is a common motif in molecules with biological activity. In silico methods, particularly molecular docking and molecular dynamics simulations, are widely used to predict and analyze the interactions of small molecules like this compound with biological macromolecules such as proteins and nucleic acids. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By screening a library of potential protein targets, docking can help to identify which proteins are most likely to bind to this compound. The docking score, an estimation of the binding affinity, along with the analysis of the binding pose, can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's active site.
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic and realistic picture of the binding event, allowing for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. This information is crucial for prioritizing candidates for further experimental testing in drug discovery pipelines. The presence of the bromo and chloro substituents on the bipyridine ring can significantly influence binding affinity and selectivity due to their ability to form specific halogen bonds with protein residues.
Table 2: Illustrative In Silico Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Interacting Residues | Lys72, Glu91, Leu148 | Amino acids in the binding pocket forming crucial contacts. |
| Types of Interactions | Hydrogen bond with Glu91, Halogen bond with the backbone carbonyl of Leu148, Hydrophobic interactions. | The specific forces stabilizing the ligand-protein complex. |
Note: This table presents hypothetical data from a representative in silico docking study. The actual biological targets and interaction details for this compound would require dedicated experimental and computational investigation.
Theoretical Studies on Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra. For this compound, theoretical calculations can provide insights into its expected NMR, IR, Raman, and UV-Vis spectra.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. These calculations can help in understanding the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, and how they are affected by the bromo and chloro substituents.
The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be calculated using DFT. researchgate.net These calculations provide a set of harmonic vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing modes, C-Br and C-Cl stretching) can be made. This is particularly useful for confirming the structure of the synthesized compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application of computational chemistry. sigmaaldrich.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the 1H and 13C NMR spectra of this compound. These theoretical spectra can be compared with experimental data to aid in the structural elucidation and assignment of signals.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Data |
| UV-Vis (in Methanol) | λmax ≈ 285 nm (π-π* transition) |
| 1H NMR (in CDCl3) | δ 7.5-8.8 ppm (multiple signals for aromatic protons) |
| 13C NMR (in CDCl3) | δ 120-155 ppm (signals for aromatic carbons) |
| IR (selected peaks) | ~3100 cm-1 (C-H stretch), ~1580 cm-1 (C=C/C=N stretch), ~1050 cm-1 (C-Cl stretch), ~650 cm-1 (C-Br stretch) |
Note: The spectral data presented are illustrative and based on general expectations for similar compounds. Precise values would require specific computational modeling and experimental verification.
In Vitro Biological Mechanisms and Interactions of Bipyridine Derivatives
Cellular Mechanism Studies in In Vitro Models
There is currently a lack of specific research on the cellular mechanisms of 5-Bromo-2'-chloro-2,3'-bipyridine, such as the generation of reactive oxygen species, mitochondrial membrane depolarization, or the induction of apoptosis. However, studies on other halogenated compounds suggest that such mechanisms are plausible. Halogenated flame retardants, for example, have been shown to induce cellular damage, including compromising membrane integrity and accelerating cell death nih.gov.
Metal complexes containing bipyridine ligands have been investigated for their effects on cellular processes. For instance, certain ruthenium-bipyridine complexes have been designed as light-activated nitric oxide (NO) donors, and their interactions with cellular components have been studied nih.gov. The release of NO can have various effects on cellular signaling and viability.
Interactions with Biological Macromolecules in Cell-Free and Cellular Systems
The interaction of bipyridine derivatives with biological macromolecules is a key area of investigation for understanding their mechanism of action. The planar structure of 2,2'-bipyridine (B1663995) allows it to intercalate with the double strands of DNA, a mechanism that can inhibit DNA replication chemmethod.com.
Ruthenium complexes containing 2,2'-bipyridine derivatives have been studied for their binding to calf thymus DNA (CT-DNA) using fluorescence spectroscopy and agarose (B213101) gel electrophoresis nih.gov. These studies help to elucidate the binding patterns and the potential for these complexes to induce DNA damage nih.gov. Furthermore, the interactions of these complexes with proteins like human serum albumin (HSA) have been examined, suggesting that such proteins could act as carriers for these compounds nih.gov.
Inhibition of Enzyme and Receptor Pathways in Cellular Models
Specific data on the inhibition of enzyme and receptor pathways by this compound is not available. Research on related compounds, such as spirooxindolopyrrolidine-chromanone hybrids, which include halogenated derivatives, has shown potent activity against Mycobacterium tuberculosis by potentially targeting enzymes like InhA or KatG rsc.org. This suggests that halogenated heterocyclic compounds can act as enzyme inhibitors.
Antimicrobial and Anti-Biofilm Activities in In Vitro Systems
While there is no specific data on the antimicrobial activity of this compound, various other bipyridine derivatives have demonstrated antimicrobial properties. Diquaternary salts of 4,4'-bipyridinium have shown significant antimicrobial and antifungal activity nih.gov. The nature of the substituents on the bipyridine core can influence the selectivity of their antimicrobial action nih.gov.
Metal complexes of bipyridine also exhibit antimicrobial potential. Rhenium(I) complexes featuring chiral pinene-substituted bipyridine ligands have shown notable antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) mdpi.com. In contrast, analogous complexes with non-chiral 2,2'-bipyridine ligands were inactive, highlighting the importance of the ligand structure in biological activity mdpi.com.
The following table summarizes the minimum inhibitory concentration (MIC) of a rhenium(I) complex with a chiral pinene-substituted bipyridine ligand against S. aureus.
| Compound | Organism | MIC (mM) |
| Rhenium(I) complex with chiral pinene-substituted bipyridine | MRSA, MSSA | 1.6 |
Data from Horner et al., 2025 mdpi.com
Antituberculosis Potential in In Vitro Assays
Several studies have highlighted the potential of bipyridine analogues as antitubercular agents. Two 2,2'-bipyridyl analogues, VUF-8514 and VUF-8842, were evaluated for their activity against Mycobacterium tuberculosis and Mycobacterium avium nih.gov. Both compounds showed promising bactericidal activities nih.gov. Notably, VUF-8514 was effective against rifampicin-resistant isolates of M. tuberculosis nih.gov.
The table below presents the in vitro antitubercular activity of these 2,2'-bipyridyl analogues.
| Compound | Organism | MIC (µg/mL) |
| VUF-8514 | M. tuberculosis | 0.5 |
| M. avium | 1 | |
| VUF-8842 | M. tuberculosis | 2 |
| M. avium | 8 |
Data from a study on 2,2'-bipyridyl analogues nih.gov
Furthermore, the synthesis of spirooxindolopyrrolidine integrated chromanones with halogen substitutions has yielded compounds with significant activity against M. tuberculosis rsc.org. A derivative with a 2-chloro substitution showed excellent activity against the H37Rv strain and clinical isolates with inhA promoter and katG mutations rsc.org.
Future Research Directions and Emerging Trends for 5 Bromo 2 Chloro 2,3 Bipyridine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on optimizing the synthesis of 5-Bromo-2'-chloro-2,3'-bipyridine to improve yield, reduce costs, and enhance environmental sustainability. While classical cross-coupling methods are effective, the development of more efficient synthetic strategies is a key objective.
Greener Solvents and Catalysts: A major trend is the move away from hazardous solvents and catalysts. Research into using greener solvents, such as ionic liquids or water-based systems, for the synthesis of halogenated bipyridines is anticipated. Developing earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium) in cross-coupling reactions is another critical area of investigation.
One-Pot Syntheses: The development of one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly increase efficiency. A patented one-step method for a related compound, 5-bromo-2-chloropyrimidine, which simplifies the production process and increases efficiency by over four times, highlights a promising direction. google.com Applying similar principles to bipyridine synthesis could dramatically streamline the production of this compound.
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. Future work could involve adapting existing batch syntheses of substituted bipyridines to flow reactor systems, allowing for safer handling of reactive intermediates and easier scalability.
| Synthetic Strategy | Potential Advantages for this compound | Research Focus |
| Catalyst Development | Reduced cost, lower toxicity, improved sustainability. | Earth-abundant metal catalysts (Fe, Cu, Ni). |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational cost. google.com | Tandem cross-coupling and halogenation reactions. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Adaptation of Stille or Suzuki couplings to continuous flow. |
| C-H Activation | Step economy (avoids pre-functionalization), reduced byproducts. | Direct, regioselective halogenation and coupling onto the bipyridine core. |
Exploration of Advanced Catalytic Systems for Diverse Transformations
The unique electronic and steric properties of this compound make it an attractive scaffold for developing novel ligands for catalysis. The two nitrogen atoms can chelate to a metal center, while the halogen atoms provide reactive sites for further modification.
Asymmetric Catalysis: The bipyridine unit is a privileged scaffold in ligand design for asymmetric catalysis. Future research could involve the selective functionalization of this compound to introduce chiral moieties. These new chiral ligands could be applied in a range of enantioselective transformations, such as hydrogenations, C-C bond formations, and oxidations.
Tandem and Cascade Catalysis: The two distinct halogen atoms allow for sequential, site-selective cross-coupling reactions. For instance, a Stille coupling could be performed at the more reactive C-Br bond, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Cl bond. This stepwise functionalization is a documented strategy for related compounds like 5,5'-dibromo-2,2'-bipyridine (B102527) and enables the construction of complex, multifunctional molecules for various applications. nih.govacs.org
Photoredox Catalysis: Bipyridine-based metal complexes, particularly those of ruthenium and iridium, are workhorses in photoredox catalysis. Future studies could explore the synthesis of novel photosensitizers derived from this compound. The electronic properties of the complex could be fine-tuned by replacing the halogen atoms with various electron-donating or -withdrawing groups, allowing for precise control over the catalyst's redox potential and photochemical properties.
Integration into Next-Generation Functional Materials and Devices
Substituted bipyridines are fundamental building blocks for a wide array of functional materials due to their excellent coordination properties and photophysical characteristics. nih.gov The this compound scaffold is a promising platform for creating next-generation materials.
Organic Light-Emitting Diodes (OLEDs): Metal complexes featuring bipyridine ligands are widely used as emitters in OLEDs. The this compound intermediate can be functionalized to create novel ligands for highly efficient phosphorescent emitters. The substituents introduced at the bromo and chloro positions can be used to tune the emission color, improve quantum efficiency, and enhance the operational stability of the resulting OLED device. The use of substituted bipyridines in functional materials for OLEDs is a well-established field of research. nih.gov
Sensors and Diagnostics: Bipyridine-based molecules can act as sensitive and selective chemosensors for detecting metal ions or anions. nih.gov Future work could focus on designing sensors where the binding of an analyte to the bipyridine nitrogen atoms perturbs the electronic structure, leading to a measurable change in fluorescence or color. The halogenated positions could be used to attach the bipyridine unit to a larger system, such as a polymer or nanoparticle.
Photovoltaics: Dye-sensitized solar cells (DSSCs) and perovskite solar cells often employ bipyridine-based molecules as ligands, dyes, or interface modifiers. Research could be directed towards synthesizing novel dyes or charge-transport materials from this compound to improve power conversion efficiency and long-term stability in photovoltaic devices.
| Material/Device | Role of this compound | Research Goal |
| OLEDs | Precursor to phosphorescent emitter ligands. nih.gov | Tune emission color, increase quantum efficiency and stability. |
| Sensors | Core scaffold for fluorescent or colorimetric chemosensors. nih.gov | Develop selective sensors for environmentally or biologically relevant ions. |
| Photovoltaics | Building block for novel dyes and charge-transport materials. nih.gov | Enhance power conversion efficiency and device longevity. |
Elucidating Novel Biological Mechanisms at the Molecular Level in Controlled Environments
Bipyridine-containing compounds have shown a range of biological activities. While this specific compound is primarily an intermediate, its derivatives could be designed as bioactive agents, and understanding their mechanism of action at a molecular level in controlled laboratory settings is a key research direction.
Antimicrobial Agents: Metal complexes with bipyridine ligands have demonstrated potent antibacterial properties. For example, rhenium(I) complexes with chiral pinene-substituted bipyridine ligands show significant antibacterial efficacy, which is absent in analogous complexes with non-chiral ligands, highlighting the importance of molecular structure in biological interactions. mdpi.com Future research could involve synthesizing chiral derivatives from this compound to explore their potential as novel antibiotics and to study how they interact with bacterial targets like enzymes or cell membranes.
Enzyme Inhibition Studies: The bipyridine scaffold can be used to design molecules that chelate essential metal ions in the active sites of metalloenzymes, leading to their inhibition. In vitro studies could be designed to screen a library of compounds derived from this compound against various metalloenzymes implicated in disease, providing a starting point for the development of new therapeutic agents.
DNA Intercalators and Probes: Planar aromatic molecules like bipyridines can intercalate between the base pairs of DNA. Future work could focus on synthesizing and evaluating derivatives of this compound as potential DNA-targeting agents for anticancer research or as fluorescent probes for DNA imaging in vitro.
Leveraging Computational Chemistry and Machine Learning for Predictive Bipyridine Research
The complexity of chemical space necessitates efficient methods for predicting molecular properties and reaction outcomes. Computational chemistry and machine learning (ML) are emerging as indispensable tools in this endeavor.
Predictive Synthesis: Machine learning models can be trained on reaction databases to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. ethz.ch Such tools could be applied to predict the most effective coupling partners and catalytic systems for the selective functionalization of this compound, accelerating the discovery of new derivatives.
High-Throughput Virtual Screening: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic, photophysical, and catalytic properties of molecules. By combining these methods with high-throughput virtual screening, researchers can evaluate thousands of potential derivatives of this compound for applications in materials science or as catalysts, prioritizing the most promising candidates for synthesis.
Machine Learning for Property Prediction: ML models, such as artificial neural networks (ANNs) and decision trees, are being successfully implemented to analyze and predict the properties of complex molecules, such as the anion-sensing behavior of bipyridine and terpyridine complexes. nih.govnih.gov This approach can reduce the time and expense associated with extensive experimental studies. nih.gov A similar strategy could be developed to predict the biological activity or material properties of novel compounds derived from this compound, creating a powerful feedback loop between prediction and experimental validation.
| Computational Tool | Application to Bipyridine Research | Specific Goal for this compound |
| Machine Learning (Reactions) | Forward reaction prediction, retrosynthesis, optimization. ethz.ch | Predict optimal conditions for selective C-Br vs. C-Cl functionalization. |
| DFT/Virtual Screening | Calculation of electronic and photophysical properties. | Screen virtual libraries of derivatives for OLED or catalyst applications. |
| Machine Learning (Properties) | Prediction of sensing behavior, biological activity. nih.govnih.gov | Forecast the potential of new derivatives as enzyme inhibitors or functional materials. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2'-chloro-2,3'-bipyridine, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis of halogenated bipyridines typically involves cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to assemble the bipyridine core. For bromo-chloro derivatives, precise stoichiometric control of halogenated precursors (e.g., bromopyridine and chloropyridine boronic acids) is critical. Optimization includes:
- Temperature modulation (e.g., 60–80°C for Suzuki couplings) to balance reaction rate and side-product formation.
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that enhance selectivity.
- Purification via column chromatography or recrystallization to isolate the target compound from unreacted starting materials or dihalogenated byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and spatial arrangement of halogen substituents. For example, SCXRD in related zinc(II) complexes confirmed distorted square pyramidal geometry and non-covalent interactions (C-H···Cl) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, halogen bonding) in crystalline phases, aiding in understanding packing efficiency and stability .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, while 2D NMR (e.g., COSY, HSQC) resolves coupling between pyridine rings.
Advanced Research Questions
Q. How do HOMO-LUMO energy gaps influence the reactivity of this compound in coordination chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that smaller HOMO-LUMO gaps correlate with higher reactivity. For example, in analogous zinc(II) complexes, a LUMO localized on the bipyridine ligand facilitates electron acceptance during coordination, while a HOMO centered on halogens (Br/Cl) predicts nucleophilic attack sites. A gap of ~2.6 eV (as observed in similar systems) suggests moderate reactivity, suitable for catalytic or photochemical applications .
Q. What methodologies are employed to analyze non-covalent interactions in crystalline forms of halogenated bipyridine derivatives, and how do these interactions affect material properties?
- Methodological Answer :
- Hirshfeld Surface Analysis : Maps close-contact interactions (e.g., C-H···Cl, Br···H) and quantifies their contributions to crystal packing. For instance, C-H···π interactions in related complexes stabilize layered structures, impacting mechanical stability and solubility .
- DFT-based Energy Decomposition : Partitions interaction energies (electrostatic, dispersion) to prioritize dominant forces. Halogen bonding (Cl/Br···N/O) often enhances thermal stability, as seen in high-melting-point derivatives .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated bipyridines, such as divergent catalytic performance in similar conditions?
- Methodological Answer :
- Comparative DFT Studies : Compare electronic profiles (e.g., Mulliken charges, Fukui indices) to identify substituent effects. For example, bromine’s higher electronegativity vs. chlorine may alter charge distribution, affecting ligand-metal binding strength.
- Controlled Reactivity Assays : Systematically vary reaction parameters (solvent polarity, temperature) while monitoring intermediates via LC-MS or in-situ IR. This isolates variables causing discrepancies in reported outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
